molecular formula C26H28N4O4S2 B2608078 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-84-4

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Número de catálogo B2608078
Número CAS: 449767-84-4
Peso molecular: 524.65
Clave InChI: TZNUBSKJAGJJQO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

The molecular structure of the compound is complex, with a molecular formula of C22H21N3O4S2 . The compound contains a dihydroquinoline ring, a thiophene ring, and a carboxamide group . The InChI code for the compound is 1S/C22H21N3O4S2/c22-19(25)17-11-13-29-21(17)23-20(26)15-7-9-16(10-8-15)30(27,28)24-12-3-5-14-4-1-2-6-18(14)24/h1-2,4,6-11,13H,3,5,12H2,(H2,22,25)(H,23,26) .

Aplicaciones Científicas De Investigación

Metabolic Pathways and Disposition :Studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, highlight the importance of understanding the disposition, metabolism, and excretion of chemically complex compounds. Research has shown that such compounds are extensively metabolized, with principal routes involving oxidation and rearrangement, leading to various metabolites. This knowledge is crucial for developing medications with optimal absorption, distribution, metabolism, and excretion (ADME) profiles, ensuring efficacy and safety in therapeutic applications (Renzulli et al., 2011).

Pharmacokinetics and Drug Development :The pharmacokinetic studies of compounds like almorexant, a dual orexin receptor antagonist, demonstrate the complexity of drug development, especially for compounds targeting the central nervous system (CNS). Such studies reveal how compounds are absorbed, metabolized, and eliminated, informing dosing regimens and potential drug-drug interactions. The identification of primary metabolites and the role of conjugation reactions are particularly significant for optimizing therapeutic efficacy and minimizing toxicity (Dingemanse et al., 2013).

Antimalarial Research :Research on combinations of sulfadoxine-pyrimethamine (SP) with 4-aminoquinolines offers insights into combating chloroquine-resistant Plasmodium falciparum. Such studies are vital for developing effective treatment regimens for malaria, particularly in regions where resistance to standard therapies is prevalent. The efficacy of these combinations, their safety profiles, and their potential to delay the development of resistance underscore the significance of exploring new chemical entities and their combinations in antimalarial research (Gasasira et al., 2003).

Chemical Analysis and Diagnostic Potential :The quantitative analysis of volatile organic compounds (VOCs) in health and disease states, such as periodontitis, illustrates the diagnostic potential of chemical compounds. Studies identifying and quantifying specific VOCs in biological samples can lead to the development of non-invasive diagnostic tools and enhance our understanding of disease pathogenesis (Kostelc et al., 1981).

Propiedades

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S2/c1-2-29-15-13-20-22(16-29)35-26(23(20)24(27)31)28-25(32)18-9-11-19(12-10-18)36(33,34)30-14-5-7-17-6-3-4-8-21(17)30/h3-4,6,8-12H,2,5,7,13-16H2,1H3,(H2,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNUBSKJAGJJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.